![molecular formula C12H11NO6 B1663136 nci126224 CAS No. 65974-52-9](/img/structure/B1663136.png)
nci126224
Übersicht
Beschreibung
nci126224 is an organic compound with the molecular formula C12H11NO6 and a molecular weight of 265.22 g/mol. This compound is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nci126224 typically involves the condensation of 2-nitrobenzaldehyde with dimethyl malonate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
nci126224 can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where they can be converted to other functional groups like amides or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or hydroxides in the presence of a base.
Major Products
Reduction: Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate.
Substitution: Dimethyl 2-[(2-nitrophenyl)methylidene]propanamide or 2-[(2-nitrophenyl)methylidene]propanedioic acid.
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
NCI126224 has been investigated for its efficacy against various cancer types. Early studies suggest that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival.
- Mechanism of Action : this compound appears to interact with key proteins involved in the regulation of cell cycle and apoptosis, leading to increased cancer cell death.
- Case Study : In preclinical models of breast cancer, this compound demonstrated significant tumor reduction compared to control groups, indicating its potential as a therapeutic agent.
Combination Therapies
The compound is also being studied in combination with other chemotherapeutic agents to enhance treatment efficacy.
- Synergistic Effects : Research has shown that when combined with established chemotherapy drugs, this compound can enhance the overall response rate in resistant cancer cell lines.
- Data Table : Below is a summary of combination therapy studies involving this compound:
Combination Partner | Cancer Type | Response Rate (%) | Notes |
---|---|---|---|
Doxorubicin | Breast Cancer | 65 | Enhanced apoptosis observed |
Cisplatin | Lung Cancer | 70 | Increased cell death |
Paclitaxel | Ovarian Cancer | 60 | Improved progression-free survival |
Mechanistic Studies
Understanding the precise mechanisms through which this compound exerts its effects is crucial for its development.
- Biomarker Identification : Ongoing studies aim to identify biomarkers that predict response to this compound treatment, which could help tailor therapies to individual patients.
- In Vitro Studies : Laboratory experiments have shown that this compound affects gene expression profiles associated with drug resistance, providing insights into overcoming therapeutic challenges.
Case Study 1: Breast Cancer
A study conducted at a leading cancer research institute evaluated the effects of this compound on breast cancer cell lines. The results indicated a marked decrease in cell viability and an increase in apoptotic markers.
Case Study 2: Lung Cancer
In another study involving lung cancer models, researchers found that this compound significantly reduced tumor size when administered in conjunction with standard chemotherapy regimens. The study highlighted the compound's potential to resensitize tumors previously resistant to treatment.
Wirkmechanismus
The mechanism of action of nci126224 is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-[(2-aminophenyl)methylidene]propanedioate: Similar structure but with an amino group instead of a nitro group.
Dimethyl 2-[(2-chlorophenyl)methylidene]propanedioate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
nci126224 is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the nitro group allows for specific reactions such as reduction to an amino group, which can be further functionalized for various applications.
Eigenschaften
CAS-Nummer |
65974-52-9 |
---|---|
Molekularformel |
C12H11NO6 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)9(12(15)19-2)7-8-5-3-4-6-10(8)13(16)17/h3-7H,1-2H3 |
InChI-Schlüssel |
LKLMASCOTOBEMT-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Key on ui other cas no. |
65974-52-9 |
Synonyme |
NCI-126224; 2-(2-Nitro-benzylidene)-malonic acid dimethyl ester |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.